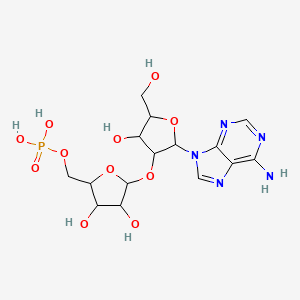

O-beta-ribosyl(1''--2')adenosine-5''-phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

O-beta-ribosyl(1’‘–2’)adenosine-5’‘-phosphate is a modified nucleotide that has been identified in yeast methionine initiator tRNA. This compound is an isomeric form of O-ribosyl-adenosine, bearing an additional phosphoryl-monoester group on its ribose 2 moiety. The structural determination of this compound has revealed that it has a (1’‘→2’)-glycosidic bond with a β-spatial configuration .

Métodos De Preparación

The synthesis of O-beta-ribosyl(1’‘–2’)adenosine-5’'-phosphate involves several steps. One method includes the chemical procedure of periodate oxidation and subsequent β-elimination with cyclohexylamine on mono- and dinucleotides containing the compound . Another method involves the use of H-phosphonate chemistry, where 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose reacts in the presence of SnCl4 to form the ribosyl ring .

Análisis De Reacciones Químicas

O-beta-ribosyl(1’‘–2’)adenosine-5’'-phosphate undergoes various chemical reactions, including oxidation and substitution. Periodate oxidation is a common reaction used to characterize the location of the phosphate group on the ribose moiety . The compound can also undergo β-elimination reactions with cyclohexylamine . The major products formed from these reactions include modified nucleotides with specific glycosidic bonds.

Aplicaciones Científicas De Investigación

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It plays a crucial role in RNA production, modifying nucleotides in RNA formation for mRNA molecule production used in protein synthesis. Additionally, it is essential for the biosynthesis of purine, a crucial molecular base in DNA and RNA. The compound’s unique structure and properties make it valuable for studying tRNA modifications and protein biosynthesis.

Mecanismo De Acción

The mechanism of action of O-beta-ribosyl(1’‘–2’)adenosine-5’‘-phosphate involves its incorporation into tRNA, where it forms a (1’‘→2’)-glycosidic bond with a β-spatial configuration . This modification affects the tRNA’s function in protein synthesis, enhancing its stability and efficiency. The molecular targets and pathways involved include the ribose moiety and the phosphate group, which play critical roles in the compound’s activity .

Comparación Con Compuestos Similares

O-beta-ribosyl(1’‘–2’)adenosine-5’‘-phosphate can be compared with other similar compounds, such as O-alpha-ribosyl-(1’‘–2’)-adenosine from poly(ADP-Ribose) . The primary difference lies in the spatial configuration of the glycosidic bond, with the former having a β-configuration and the latter an α-configuration . Other similar compounds include 2’-O-ribosyladenosine (phosphate) and 5’‘-phosphate of O-ribosyl(1’‘–2’‘) guanosine . The unique β-configuration of O-beta-ribosyl(1’‘–2’)adenosine-5’'-phosphate distinguishes it from these related compounds.

Propiedades

Fórmula molecular |

C15H22N5O11P |

|---|---|

Peso molecular |

479.34 g/mol |

Nombre IUPAC |

[5-[2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C15H22N5O11P/c16-12-7-13(18-3-17-12)20(4-19-7)14-11(9(23)5(1-21)29-14)31-15-10(24)8(22)6(30-15)2-28-32(25,26)27/h3-6,8-11,14-15,21-24H,1-2H2,(H2,16,17,18)(H2,25,26,27) |

Clave InChI |

OTKILVSIHNCMGB-UHFFFAOYSA-N |

SMILES canónico |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OC4C(C(C(O4)COP(=O)(O)O)O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B12079790.png)

![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline](/img/structure/B12079799.png)

![6-(4-Methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12079809.png)

![Methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate](/img/structure/B12079831.png)

![3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine](/img/structure/B12079848.png)

![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate](/img/structure/B12079863.png)